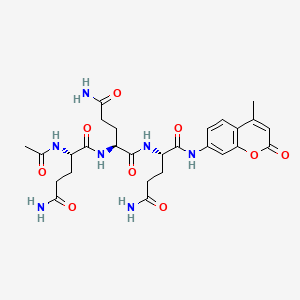
Caprooyl Tetrapeptide-3 (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caprooyl Tetrapeptide-3 (acetate) is a biomimetic lipopeptide structure based on transforming growth factor beta. It plays an essential role in the natural production of extracellular matrix components. The peptide sequence is Lys-Gly-His-Lys, and it is known for its anti-aging properties, improving skin elasticity, and reducing the appearance of fine lines and wrinkles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caprooyl Tetrapeptide-3 (acetate) is synthesized by linking tetrapeptide-3 to caproic acid. The formal name of the compound is N2-(1-oxohexyl)-L-lysylglycyl-L-histidyl-L-lysinamide, acetate . The synthesis involves the following steps:
Peptide Synthesis: The tetrapeptide Lys-Gly-His-Lys is synthesized using solid-phase peptide synthesis.
Coupling with Caproic Acid: The tetrapeptide is then coupled with caproic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Caprooyl Tetrapeptide-3 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Caprooyl Tetrapeptide-3 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DCC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used.
Major Products: The major products formed from these reactions include the hydrolyzed peptide fragments and oxidized or reduced forms of the peptide .
Aplicaciones Científicas De Investigación
Caprooyl Tetrapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell migration and extracellular matrix production.
Medicine: Explored for its potential in anti-aging skincare products and wound healing.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-firming properties
Mecanismo De Acción
Caprooyl Tetrapeptide-3 (acetate) exerts its effects by boosting the production of dermal-epidermal junction structural proteins such as laminin and fibronectin. It enhances the expression of genes responsible for collagen VII and laminin-5 production, which are essential for stronger epidermis adhesion to the dermis. This leads to improved mechanical properties of the skin, reducing the appearance of fine lines and wrinkles .
Similar Compounds:
- Caprooyl Tetrapeptide-7
- Palmitoyl Tetrapeptide-7
- Palmitoyl Tripeptide-1
Comparison: Caprooyl Tetrapeptide-3 (acetate) is unique due to its specific peptide sequence and the presence of caproic acid, which enhances its stability and skin penetration. Compared to similar compounds, it has shown higher efficacy in boosting the production of key structural proteins at the dermal-epidermal junction, leading to better anti-aging effects .
Propiedades
Fórmula molecular |
C26H47N9O5 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |
Clave InChI |
PUEKJTROPZUKKM-ACRUOGEOSA-N |
SMILES isomérico |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canónico |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)

![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
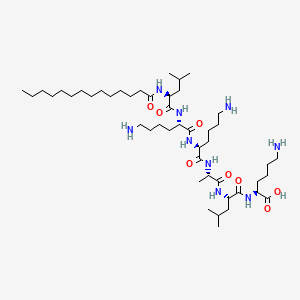


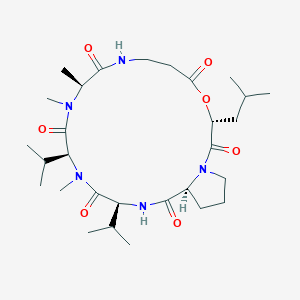
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)
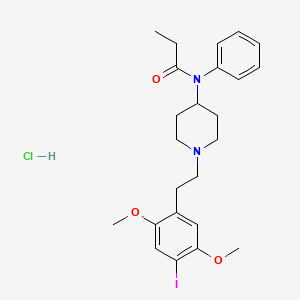
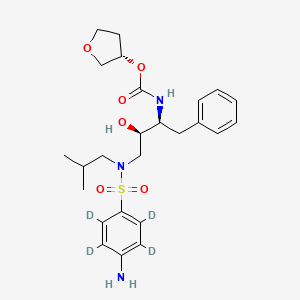
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
